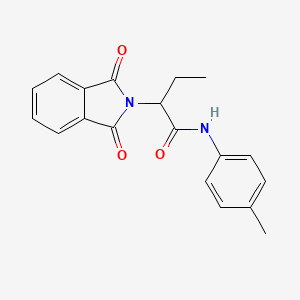

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide

Description

Properties

CAS No. |

110532-76-8 |

|---|---|

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide |

InChI |

InChI=1S/C19H18N2O3/c1-3-16(17(22)20-13-10-8-12(2)9-11-13)21-18(23)14-6-4-5-7-15(14)19(21)24/h4-11,16H,3H2,1-2H3,(H,20,22) |

InChI Key |

WZIGKUYZDKWLDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Phthalimide-Protected Intermediate

The synthesis begins with the introduction of the 1,3-dioxoisoindolin-2-yl group onto a butanoic acid backbone. This is achieved through a fusion reaction between 2-aminobutyric acid and phthalic anhydride at elevated temperatures (150–155°C). The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming a stable phthalimide-protected intermediate, 2-(1,3-dioxoisoindolin-2-yl)butanoic acid (Compound 4 in Search Result 3).

Key reaction conditions :

The absence of unreacted amino acid is confirmed via ninhydrin testing, and the product is recrystallized from ethanol/water mixtures to obtain colorless crystals.

Activation of the Carboxylic Acid

The carboxylic acid group of the phthalimide-protected intermediate is activated to enhance reactivity toward amide bond formation. Two primary methods are employed:

Acid Chloride Formation

The acid is treated with oxalyl chloride in dichloromethane (DCM) catalyzed by a drop of DMF . This generates the corresponding acid chloride, which is highly electrophilic:

Key steps :

Mixed Carbonate Activation

Alternatively, the acid is activated using isobutyl chloroformate in the presence of N-methylmorpholine (NMM). This forms a reactive mixed carbonate intermediate, which facilitates coupling with amines:

Key conditions :

Coupling with p-Toluidine

The activated intermediate is coupled with p-toluidine to form the final amide bond. Two protocols are highlighted:

Acid Chloride Method

The acid chloride is reacted with p-toluidine in DCM using triethylamine (TEA) as a base:

Procedure :

Active Carbonate Method

The mixed carbonate intermediate is treated with p-toluidine in DCM, yielding the amide after aqueous work-up:

Work-up steps :

-

Washing with saturated NaHCO₃ to remove residual acid.

-

Drying over MgSO₄ and concentration under reduced pressure.

-

Purification via flash chromatography (petroleum ether:ethyl acetate = 1:3).

Alternative Pathways and Modifications

Microwave-Assisted Reactions

Microwave irradiation has been reported to reduce reaction times in similar amide couplings (e.g., from 24 hours to 30 minutes). However, this approach requires optimization to prevent decomposition of the phthalimide group.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Flash chromatography with petroleum ether:ethyl acetate (1:3) achieves >95% purity, as confirmed by TLC (Rf = 0.45).

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that isoindoline derivatives, including 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide, exhibit several important biological activities:

- Anticancer Properties : Studies have shown that isoindoline derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific biological targets may contribute to its anticancer efficacy .

- Neuroprotective Effects : The compound has been explored for its potential in neuroprotection, particularly in the context of Alzheimer's disease. Isoindoline derivatives have been noted for their ability to inhibit acetylcholinesterase, which is crucial for cognitive function .

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, suggesting that 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide may also exhibit this activity through various mechanisms .

Synthesis and Derivatives

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide typically involves multiple steps that include the formation of the isoindoline core and subsequent modifications to introduce the p-tolyl butanamide group. This synthetic pathway is critical for producing compounds with desired biological activities.

Table: Comparison of Similar Isoindoline Derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-(4-Fluorobenzyl)piperazin-1-yl)acetylisoindoline | Structure | Strong acetylcholinesterase inhibition |

| N-(2-(4-Chlorobenzyl)piperazin-1-yl)butanamide | Structure | Noted for antibacterial properties |

| 4-(1H-Indol-3-yl)-N-(3,5-pentamethyl)butanamide | Structure | Strong antioxidant activity |

Case Studies and Research Findings

Recent studies have focused on the interactions of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide with various biological targets:

- Cancer Treatment : In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines, providing a basis for further exploration as an anticancer agent.

- Alzheimer's Disease : Research has indicated that derivatives of isoindoline can act as multi-target ligands against Alzheimer's disease by inhibiting both acetylcholinesterase and β-secretase, which are critical in the pathology of the disease .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule but differ in substituents or chain length:

2-(1,3-Dioxoisoindolin-2-yl)-N-(quinolin-8-yl)-3-(trimethylsilyl)butanamide ()

- Molecular Formula: C24H26ClN3O3Si (discrepancy noted in molecular weight calculation) .

- Key Features: Incorporates a quinolin-8-yl group (electron-rich heteroaromatic) and a trimethylsilyl (TMS) group.

4-(1,3-Dioxoisoindol-2-yl)butanamide ()

- Molecular Formula : C12H12N2O3.

- Key Features : Lacks the aromatic p-tolyl group, resulting in reduced steric bulk and lower logP (1.63 vs. estimated ~2.5 for the target compound).

- Physicochemical Properties : Density = 1.334 g/cm³; Boiling point = 478.9°C; PSA = 81.46 Ų (polar surface area) .

N-(1,3-Dioxoisoindolin-2-yl)benzamide ()

- Molecular Formula : C15H10N2O3.

- Key Features : Replaces the butanamide chain with a benzamide group, reducing flexibility and altering hydrogen-bonding capacity.

- Molecular Weight : 266.25 g/mol; Higher solubility in polar solvents compared to butanamide derivatives due to the planar benzamide group .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Molecular Formula : C24H23N5O5S.

- Molecular Weight : 493.53 g/mol; Higher polarity (PSA = 127.7 Ų) compared to the p-tolyl analog .

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide is a compound belonging to the isoindoline family, notable for its potential therapeutic applications, particularly in oncology and neuroprotection. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide is characterized by the presence of a dioxoisoindoline core linked to a p-tolyl butanamide side chain. This unique combination is believed to confer distinct biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 318.36 g/mol |

| CAS Number | 110532-76-8 |

Biological Activities

Research indicates that compounds with isoindoline structures exhibit a range of biological activities, including:

- Anticancer Properties : Isoindoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide may induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The exact mechanisms through which 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways that regulate apoptosis and cell proliferation.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

Neuroprotective Studies

In neuroprotection studies, the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential role in protecting against neuronal damage.

Comparative Analysis

When compared to other isoindoline derivatives, 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide exhibits unique features that may enhance its therapeutic profile:

| Compound Name | Activity | Unique Features |

|---|---|---|

| 1-(2-(4-Fluorobenzyl)piperazin-1-yl)acetylisoindoline | Acetylcholinesterase inhibition | Strong inhibitory activity |

| N-(2-(4-Chlorobenzyl)piperazin-1-yl)butanamide | Antibacterial properties | Notable for broad-spectrum activity |

| 4-(1H-Indol-3-yl)-N-(3,5-pentamethyl)butanamide | Antioxidant activity | High radical scavenging potential |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Dioxoisoindolin-2-yl)-N-(p-tolyl)butanamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from precursors like 1,3-dioxoisoindoline and substituted benzamides. Key steps include nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to minimize side reactions. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., pyridine for acid scavenging). Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via ¹H/¹³C NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To confirm the presence of the p-tolyl group (aromatic protons at δ 7.1–7.3 ppm) and the isoindolinone moiety (characteristic carbonyl signals at δ 165–170 ppm).

- FT-IR : To identify amide C=O stretches (~1680 cm⁻¹) and isoindolinone dioxo groups (~1720 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify the molecular ion peak matching the calculated mass (C₁₉H₁₈N₂O₃, exact mass 334.13 g/mol) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) can arise from variations in assay conditions. Researchers should:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for solvent interference (e.g., DMSO concentration ≤0.1%).

- Validate Targets : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.

- Cross-Reference Analogues : Compare results with structurally related compounds, such as N-phthaloylglycine derivatives, which share similar isoindolinone moieties and documented bioactivities .

Q. How does the crystal structure of this compound inform its interaction with biological targets?

- Methodological Answer : Single-crystal X-ray diffraction reveals critical structural features:

- Planarity : The isoindolinone and p-tolyl groups form dihedral angles >80°, influencing steric interactions with target proteins.

- Hydrogen Bonding : The amide NH participates in intermolecular H-bonds (e.g., N–H···O=C), which may mimic substrate binding in enzymes like kinases or proteases.

- Tautomerism : Dynamic carbonyl groups in the isoindolinone ring (C=O ↔ C–O⁻) suggest pH-dependent reactivity, relevant for pH-specific drug delivery systems .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : To assess membrane permeability via logP calculations (predicted ~2.1 for this compound).

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >70%) and cytochrome P450 interactions (CYP3A4 substrate likelihood).

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets in kinases), guiding SAR modifications .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS Optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve the compound from matrix interferents.

- Internal Standards : Deuterated analogs (e.g., d₄-p-tolyl) improve quantification accuracy.

- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity via multiple reaction monitoring (MRM) transitions, e.g., m/z 335 → 217 (isoindolinone fragment) .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

- Stepwise Approach :

Core Modifications : Synthesize analogues with substituents on the p-tolyl group (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃).

Bioactivity Screening : Test against a panel of targets (e.g., cancer cell lines, bacterial strains) using dose-response curves (IC₅₀/EC₅₀ determination).

Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) to activity trends .

Q. How can researchers mitigate degradation issues during storage or in vitro assays?

- Stability Protocols :

- Storage : Lyophilized form at -80°C under argon; avoid aqueous solutions >48 hours.

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) and identify byproducts using HPLC-DAD-ELSD.

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.